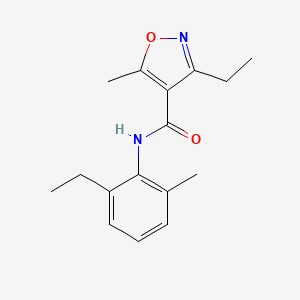![molecular formula C17H24N6O3 B4622031 3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.19098865 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Diversity in Metal Coordination Polymers
The chemical compound has been utilized in the synthesis and structural exploration of metal coordination polymers. Researchers Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands through a two-step process from a related compound, ethyl 3-methyl-1H-pyrazole-4-carboxylate. These ligands were used to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers with diverse structures, including 1D coordination chains and 2D coordination layers. The chiral nature of these polymers was confirmed by solid-state CD spectroscopy, and their thermal and luminescence properties were investigated, showcasing the potential application of such compounds in the development of advanced materials with unique physical properties (Cheng et al., 2017).
Antimicrobial and Antifungal Activities
In the realm of medicinal chemistry, derivatives of pyrazole compounds have shown promising antimicrobial and antifungal activities. Hassan (2013) synthesized a series of 2-pyrazoline derivatives from α,β-unsaturated ketones, which bore benzenesulfonamide moieties. These compounds exhibited antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as therapeutic agents in combating infectious diseases. The study underscores the importance of structural modification in pyrazole derivatives to enhance their biological activities and develop new antimicrobial agents (Hassan, 2013).
Molecular Imaging Applications
The compound's derivatives have also been explored in the field of molecular imaging, particularly in positron emission tomography (PET) imaging. Wang et al. (2018) synthesized a derivative intended for imaging of the IRAK4 enzyme in neuroinflammation. The synthesis involved multiple steps, culminating in a tracer with high radiochemical yield and purity, demonstrating the compound's utility in developing novel imaging agents for neurological conditions. This research opens up new avenues for the application of pyrazole derivatives in diagnosing and studying neuroinflammatory diseases (Wang et al., 2018).
Propriétés
IUPAC Name |
3-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-4-23-12(2)13(9-18-23)10-21-5-7-22(8-6-21)16(24)15-14(17(25)26)11-20(3)19-15/h9,11H,4-8,10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGJBDNUADUHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=NN(C=C3C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)
![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
